1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a dichlorobenzyl group attached to an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved depend on the specific application and the target organism or system.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine can be compared with other imidazole derivatives, such as:
Miconazole: An antifungal agent used in the treatment of various fungal infections.
Clotrimazole: Another antifungal compound with a similar imidazole structure.
Ketoconazole: A broad-spectrum antifungal agent used in both medical and veterinary applications.
Compared to these compounds, this compound may exhibit unique properties and applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H9Cl2N3 |
---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
1-[(2,4-dichlorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChI-Schlüssel |
ZPIHHBFYGYPMRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.